N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClF3N2OS and its molecular weight is 488.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
Research indicates that derivatives of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide, including similar structures to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, have been synthesized and evaluated for antioxidant activity. The compounds were prepared through a condensation reaction and screened for antioxidant activity using ferric reducing antioxidant power and 1,1-diphenyl-2-picrylhydrazyl methods. The results revealed considerable antioxidant activity, particularly in compounds with halogens attached to the phenyl ring (Gopi & Dhanaraju, 2020).
Green Chemistry Approach and Cytotoxic Study
A study focusing on the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives used a green chemistry approach. The biological potency of these derivatives was described against cancer cell lines, indicating significant activity in certain compounds with halogen substituents on the phenyl ring (Gondaliya & Kapadiya, 2021).
Anti-inflammatory Activity
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were assayed for anti-inflammatory activity, with several derivatives showing significant results (Sunder & Maleraju, 2013).
Anticancer Activity
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and investigated for their anticancer activity. The compounds were evaluated against human lung adenocarcinoma cells, with some showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Comparative Metabolism Study
A comparative metabolism study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was conducted. The study explored the metabolic pathways of various chloroacetamide herbicides, contributing to understanding their potential effects and interactions in biological systems (Coleman et al., 2000).
Synthesis of Polymers with Acetamide Structure
Research on the synthesis of polymers containing acetamide structure, like N-Methyl-N-(p-vinylbenzyl) acetamide, was conducted. These polymers served as effective phase transfer catalysts for several nucleophilic substitution reactions, demonstrating their potential in chemical synthesis and industry applications (Kondo et al., 1986).
Chemoselective Acetylation in Drug Synthesis
A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, employed Novozym 435 as a catalyst. The study highlights the process optimization and kinetic analysis, crucial for efficient drug synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF3N2OS/c1-16-5-4-6-17(11-16)13-31-14-23(19-7-2-3-8-22(19)31)33-15-24(32)30-21-12-18(25(27,28)29)9-10-20(21)26/h2-12,14H,13,15H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKUYZOJUFHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide |
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